molecular formula C25H18ClN3O2 B11216242 2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline

2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B11216242
M. Wt: 427.9 g/mol
InChI Key: PFLISHYEYKKIBH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxybenzyl group, and an oxadiazole ring attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative.

    Attachment of the Methoxybenzyl Group: The final step involves the nucleophilic substitution reaction where the methoxybenzyl group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.

    Chemical Reactivity: Its reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect the compound’s stability and reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the chlorophenyl and oxadiazole groups, making it less complex and potentially less active in certain applications.

    4-Chlorophenyl-1,2,4-oxadiazole: Lacks the quinoline core, which may reduce its potential biological activity.

    4-Methoxybenzyl-1,2,4-oxadiazole: Similar to the above compound but with a methoxy group, which can influence its reactivity and biological properties.

Uniqueness

2-(4-Chlorophenyl)-4-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]quinoline is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)quinolin-4-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H18ClN3O2/c1-30-19-12-6-16(7-13-19)14-24-28-25(31-29-24)21-15-23(17-8-10-18(26)11-9-17)27-22-5-3-2-4-20(21)22/h2-13,15H,14H2,1H3

InChI Key

PFLISHYEYKKIBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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